molecular formula C16H15ClO3 B1348713 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 325856-53-9

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

Cat. No.: B1348713
CAS No.: 325856-53-9
M. Wt: 290.74 g/mol
InChI Key: FZLDPXJDXURLIX-UHFFFAOYSA-N
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Description

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde is a substituted benzaldehyde derivative featuring a 2-chlorobenzyl ether group at the 4-position and an ethoxy group at the 3-position of the aromatic ring. Its synthesis typically involves nucleophilic substitution reactions, where a benzyl halide (e.g., 2-chlorobenzyl bromide) reacts with a phenolic aldehyde precursor under basic conditions, followed by purification via column chromatography .

Key structural attributes:

  • Electron-withdrawing groups: The 2-chlorobenzyl substituent introduces steric hindrance and electronic effects that influence reactivity.
  • Ethoxy group: Enhances solubility in organic solvents compared to hydroxyl or methoxy analogs.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLDPXJDXURLIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351214
Record name 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325856-53-9
Record name 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Substituted Benzyloxy-Benzaldehyde Derivatives

The following table compares 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 2-Cl-Benzyloxy (C4), Ethoxy (C3) C₁₆H₁₅ClO₃ Intermediate for heterocyclic synthesis; moderate reactivity in condensation reactions .
4-(Benzyloxy)-3-phenethoxybenzaldehyde Benzyloxy (C4), Phenethoxy (C3) C₂₂H₂₀O₃ Higher lipophilicity; used in alkaloid synthesis .
4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde 2,4-diCl-Benzyloxy (C4), Ethoxy (C3) C₁₆H₁₄Cl₂O₃ Enhanced electron-withdrawing effects; lower solubility in polar solvents .
4-(3-Chlorobenzyloxy)-3-methoxybenzaldehyde 3-Cl-Benzyloxy (C4), Methoxy (C3) C₁₅H₁₃ClO₃ Reduced steric hindrance; higher yields in cyclization reactions .
4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Hydroxy (C4), Methoxy (C3) C₈H₈O₃ Natural flavoring agent; limited synthetic utility due to high polarity .

Physicochemical Properties

  • Solubility : The ethoxy group improves solubility in ethyl acetate and DMF compared to methoxy or hydroxy analogs. However, dichloro-substituted derivatives (e.g., 2,4-diCl analog) exhibit reduced solubility due to increased molecular weight and hydrophobicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that this compound has a melting point range of 85–90°C, lower than nitro-substituted analogs (e.g., 110–115°C for 3-nitro derivatives) .

Biological Activity

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, identified by its CAS number 325856-53-9, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a chlorobenzyl ether moiety attached to an ethoxybenzaldehyde backbone. Its structure can be represented as follows:

C11H12ClO3\text{C}_{11}\text{H}_{12}\text{ClO}_3

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : This compound has been shown to inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Cell Signaling Modulation : It influences cell signaling pathways that regulate apoptosis and cell survival. The compound's interaction with protein targets can lead to alterations in cell cycle progression and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, which are pivotal in regulating cell death .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it reduces the production of pro-inflammatory cytokines and mediators, thereby mitigating inflammation in models of acute and chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:

  • Absorption : The compound demonstrates favorable solubility, facilitating its absorption across biological membranes.
  • Metabolism : It is primarily metabolized in the liver through oxidation and conjugation pathways, which may influence its bioavailability and efficacy.
  • Excretion : Metabolites are excreted via renal pathways, indicating a need for consideration in dosing regimens for potential nephrotoxicity.

Study on Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. The study highlighted the compound's ability to induce apoptosis as evidenced by increased Annexin V staining and cleaved PARP levels .

Anti-inflammatory Research

In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using a murine model of paw edema. Administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to control groups, supporting its potential as a therapeutic agent for inflammatory conditions .

Data Summary

Biological ActivityObservationsReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces paw edema in murine models
Enzyme inhibitionInhibits COX enzymes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde?

  • Methodological Answer : A common approach involves nucleophilic substitution using 3-ethoxy-4-hydroxybenzaldehyde and 2-chlorobenzyl chloride in a polar aprotic solvent (e.g., acetonitrile). The reaction proceeds at ambient temperature for 24 hours under nitrogen, monitored by TLC (PE/EtOAc 80:20). Post-reaction, the crude product is extracted with DCM, washed with brine, dried over MgSO₄, and purified via recrystallization (ethanol) to achieve high yields (~98%) .

Q. How is the compound characterized structurally?

  • Methodological Answer : Key characterization techniques include:

  • IR Spectroscopy : Peaks at ~1689 cm⁻¹ (C=O stretch) and 1255 cm⁻¹ (C-O-C ether stretch) confirm functional groups .
  • NMR : ¹H NMR reveals signals for the aldehyde proton (~10 ppm), aromatic protons (6.5–8.0 ppm), and ethoxy/benzyloxy groups (δ 1.4–4.8 ppm).
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., 78.31° between aromatic rings) .

Q. What purification methods are effective for isolating the compound?

  • Methodological Answer : Recrystallization from absolute ethanol is optimal due to the compound’s moderate solubility in cold ethanol and high solubility upon heating. Column chromatography (silica gel, hexane/EtOAc gradient) can resolve impurities from byproducts like unreacted benzyl chloride .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, stoichiometry) influence synthesis yield?

  • Methodological Answer :

  • Solvent : Acetonitrile enhances nucleophilicity compared to DMF or THF, reducing side reactions.
  • Catalyst : Anhydrous K₂CO₃ or Cs₂CO₃ improves deprotonation of the phenolic -OH group.
  • Stoichiometry : A 1.5:1 molar ratio of 2-chlorobenzyl chloride to phenol ensures complete substitution.
  • Optimization Example : A 98% yield was achieved in acetonitrile with 1.5 eq. benzyl chloride and 2 eq. K₂CO₃ .

Q. What non-covalent interactions stabilize the crystal lattice of this compound?

  • Methodological Answer : X-ray data reveal:

  • Weak Hydrogen Bonds : Between aldehyde H and ether O (H···O ≈ 2.8 Å) .
  • CH-π Interactions : Methyl groups interact with aromatic π-systems (distance ≈ 3.1–3.5 Å) .
  • Torsional Strain : The 2-chlorobenzyl group introduces steric hindrance, influencing packing efficiency .

Q. How can substituent modifications (e.g., electron-withdrawing groups) alter reactivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Increase aldehyde electrophilicity, accelerating nucleophilic additions (e.g., condensation with amines).
  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in SNAr reactions.
  • Example : Replacing the ethoxy group with trifluoromethoxy (as in analog 2-((2-chlorobenzyl)oxy)-3-(trifluoromethoxy)benzaldehyde) enhances thermal stability (ΔTₘ ≈ +15°C) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. IR)?

  • Methodological Answer :

  • Cross-Validation : Use complementary techniques (e.g., 2D NMR for ambiguous proton assignments).
  • Replicate Experiments : Confirm purity via HPLC or GC-MS to rule out solvent or impurity artifacts.
  • Crystallographic Confirmation : X-ray structures provide definitive bond connectivity .

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